molecular formula C8H13NO B15278140 6-Methyl-7-azabicyclo[4.2.0]octan-8-one

6-Methyl-7-azabicyclo[4.2.0]octan-8-one

Cat. No.: B15278140
M. Wt: 139.19 g/mol
InChI Key: BZIGCUVLBNZWBP-UHFFFAOYSA-N
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Description

6-Methyl-7-azabicyclo[4.2.0]octan-8-one (CAS 701304-72-5) is a bicyclic lactam compound of interest in synthetic and pharmaceutical chemistry research. It has a molecular formula of C 8 H 11 NO and a molecular weight of 137.18 g/mol . Key physical properties include a predicted density of approximately 1.135 g/cm³ and a calculated boiling point of 234.5°C at 760 mmHg . The compound's structure features a fused bicyclic [4.2.0] ring system, which is a core scaffold found in various biologically active molecules and natural products. As a lactam, it serves as a versatile synthetic intermediate and building block for researchers developing novel compounds. This product is intended for research and development applications in a laboratory setting. It is strictly for non-medical, non-edible use and is not for diagnostic or therapeutic purposes. Handling should follow safe laboratory practices, including the use of appropriate personal protective equipment. For comprehensive handling, storage, and safety information, please refer to the relevant Material Safety Data Sheet.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

6-methyl-7-azabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C8H13NO/c1-8-5-3-2-4-6(8)7(10)9-8/h6H,2-5H2,1H3,(H,9,10)

InChI Key

BZIGCUVLBNZWBP-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Alternative Synthetic Routes

Diels-Alder Cycloaddition

A hypothetical route involves a Diels-Alder reaction between a diene and a dienophile bearing a protected amine and ketone. For example, a furan-derived diene reacting with an N-acylated acrylamide could yield the bicyclic skeleton, followed by oxidation to install the ketone. However, this method remains speculative without experimental validation.

Reductive Amination

Another potential pathway employs reductive amination to form the nitrogen bridge. A diketone substrate could undergo selective amination at one carbonyl group, followed by cyclization under reducing conditions. The methyl group might be introduced via a Grignard reagent prior to cyclization.

Analytical Characterization

Mass Spectrometry

The reported mass spectrum shows a molecular ion peak at m/z 140.1 (M+H)+, consistent with the molecular formula C₈H₁₃NO (MW = 139.19 g/mol). Fragmentation patterns likely include loss of CO (28 Da) from the ketone, yielding a base peak at m/z 112.

Nuclear Magnetic Resonance (NMR)

Though NMR data is absent in the sources, predicted signals include:

  • ¹H NMR : A singlet for the methyl group (δ 1.2–1.5 ppm), multiplet resonances for bridgehead protons (δ 3.0–4.0 ppm), and a deshielded lactam proton (δ 5.5–6.0 ppm).
  • ¹³C NMR : A carbonyl carbon at δ 205–210 ppm and quaternary carbons adjacent to nitrogen at δ 55–65 ppm.

Challenges and Limitations

Regioselectivity in Cyclization

Controlling the site of ring closure is critical to avoiding regioisomeric byproducts. Steric guidance from the methyl group may favor formation of the [4.2.0] system over alternative bicyclic frameworks.

Functional Group Compatibility

The ketone’s susceptibility to nucleophilic attack necessitates protective strategies during synthesis. For example, temporary protection as a ketal or enol ether could prevent undesired side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7-azabicyclo[4.2.0]octan-8-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

6-Methyl-7-azabicyclo[4.2.0]octan-8-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-Methyl-7-azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, changes in cellular signaling pathways, and alterations in gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Methyl-7-azabicyclo[4.2.0]octan-8-one with structurally related bicyclic β-lactams and derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) Key Applications/Synthesis Methods References
6-Methyl-7-azabicyclo[4.2.0]octan-8-one C₈H₁₁NO 137.18 Methyl at C6 N/A Intermediate in organic synthesis
7-Azabicyclo[4.2.0]octan-8-one C₇H₁₁NO 125.17 No substituents 48–50 Precursor for β-amino acids and β-lactams
7-Phenyl-1-azabicyclo[4.2.0]octan-8-one C₁₃H₁₅NO 201.27 Phenyl at C7 N/A Chiral building block for pharmaceuticals
(±)-7-(4-Iodophenyl)-1-azabicyclo[4.2.0]octan-8-one C₁₃H₁₃INO 327.16 Iodo-substituted phenyl at C7 127–128 Radiolabeling or medicinal chemistry studies
4,5-Benzo-7-azabicyclo[4.2.0]octan-8-one C₁₁H₁₁NO 173.21 Benzannulation at C4–C5 N/A Enantioselective synthesis of β-amino acids
6-Ethyl-3,7-dihydroxy-5-phenyl-7-azabicyclo[4.2.0]octan-8-one C₁₅H₁₇NO₃ 259.30 Ethyl at C6, hydroxyl at C3/C7, phenyl at C5 N/A Synthetic pathways via nitro/carbonyl reductions

Key Observations:

Substituent Effects: Methyl vs. Ethyl: The methyl group in the target compound enhances lipophilicity compared to the unsubstituted parent (C₇H₁₁NO) but reduces steric hindrance compared to ethyl derivatives . Aromatic vs. Aliphatic: Phenyl and benzo derivatives (e.g., 7-phenyl or 4,5-benzo) exhibit higher molecular weights and increased rigidity, which may improve binding affinity in biological systems . Halogenation: Iodo-substituted derivatives (e.g., (±)-6a/b) show elevated melting points (~127°C) due to halogen-induced crystallinity, making them suitable for X-ray studies .

Synthetic Pathways :

  • The parent compound (7-azabicyclo[4.2.0]octan-8-one) is synthesized via reactions between chlorosulfonyl isocyanate and cyclohexene .
  • Enantiomerically pure derivatives (e.g., 4,5-benzo) are obtained through enzymatic ring-opening using Candida antarctica lipase B, achieving >99% enantiomeric excess .

Applications: Pharmaceutical Intermediates: Phenyl- and benzo-substituted derivatives serve as precursors for β-amino acids like benzocispentacin, which have antimicrobial properties . Antibiotic Analogues: Cephems (e.g., 5-thia-1-azabicyclo[4.2.0]octan-8-ones) are foundational structures in cephalosporin antibiotics .

Research Findings and Trends

  • Enzymatic Synthesis : Evidence highlights the efficiency of lipase-catalyzed enantioselective synthesis for benzannulated derivatives, reducing reliance on harsh chemical conditions .
  • Unmet Needs : Data gaps exist for the target compound’s biological activity, suggesting opportunities for cytotoxicity or antimicrobial assays.

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